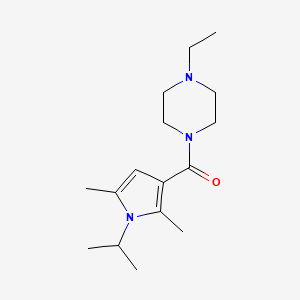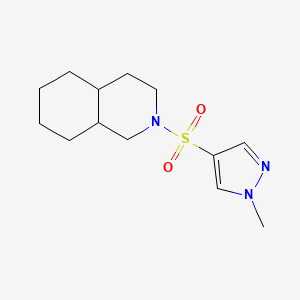
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide, also known as HPP-0001, is a novel compound that has gained attention in the scientific community for its potential pharmacological applications. HPP-0001 is a piperidine derivative that has been synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has also been shown to decrease the levels of inflammatory cytokines in the body, such as TNF-α and IL-6. Additionally, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is also highly soluble in water, making it easy to administer to animals in studies. However, one limitation of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is that its mechanism of action is not fully understood, making it difficult to design experiments to investigate its effects. Additionally, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide. One area of research is to investigate the compound's potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate the compound's potential as an anti-cancer agent. Additionally, researchers may investigate the compound's effects on other signaling pathways in the body to better understand its mechanism of action. Finally, future studies may investigate the safety and efficacy of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide in humans to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 2-methyl-6-propan-2-ylphenol, which is reacted with piperidine-1-carboxylic acid to form the intermediate product. The intermediate product is then subjected to a series of chemical reactions, including oxidation and reduction, to form the final product, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide. The synthesis of 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide is a time-consuming and challenging process that requires careful attention to detail.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has shown promising results in various scientific research applications. The compound has been studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide has been investigated for its potential use as an anti-cancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)14-6-4-5-12(3)15(14)17-16(20)18-9-7-13(19)8-10-18/h4-6,11,13,19H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPHWKORBDONGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-methyl-6-propan-2-ylphenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)





![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)

